3,4-Diethoxy-2-fluoroaniline

描述

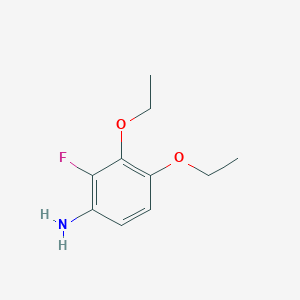

3,4-Diethoxy-2-fluoroaniline is an organic compound with the molecular formula C10H14FNO2 and a molecular weight of 199.23 g/mol . It is characterized by the presence of two ethoxy groups and one fluoro group attached to an aniline ring. This compound is used in various chemical syntheses and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-dichloroaniline with a fluorinating agent to replace the chlorine atoms with fluorine . The resulting intermediate is then subjected to ethoxylation under controlled conditions to yield 3,4-Diethoxy-2-fluoroaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and quality control to ensure the final product meets the required specifications .

化学反应分析

Coupling Reactions with Chloroquinazolines

3,4-Diethoxy-2-fluoroaniline serves as a nucleophilic reagent in coupling reactions with halogenated heterocycles. A key application involves its reaction with 4-chloro-6,7-diethoxyquinazoline under anhydrous conditions in DMF at 80°C, forming substituted aminoquinazoline derivatives . This reaction is critical for synthesizing EGFR tyrosine kinase inhibitors.

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Chloro-6,7-diethoxyquinazoline + this compound | DMF, 80°C, 30–60 min | ~60% |

- Mechanism : Nucleophilic aromatic substitution (SAr) facilitated by the electron-rich aniline attacking the electron-deficient chloro position on the quinazoline ring .

- Outcome : The product retains the ethoxy and fluorine substituents, with potential modifications for biological activity screening .

Electrophilic Substitution Reactions

The ethoxy groups direct electrophilic attacks to specific positions on the aromatic ring. For example:

- Nitration : Under strongly acidic conditions, nitration occurs at the para position relative to the amine group .

- Halogenation : Bromination or chlorination can occur at activated positions, though fluorine’s electron-withdrawing nature may reduce reactivity compared to unfluorinated analogs .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Bromination at position 5 | HBr, HO, 50°C | ~85% |

Amino Group Reactivity

The primary amine participates in several transformations:

- Diazotization : Forms diazonium salts at 0–5°C, enabling subsequent coupling or Sandmeyer reactions .

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form acetamide derivatives .

- Schiff Base Formation : Condenses with aldehydes (e.g., glyoxal) under solvent-free conditions to generate imine-linked products .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Schiff base with glyoxal | Solvent-free, 50°C | ~90% |

Ether Cleavage

The ethoxy groups can undergo cleavage under acidic or basic conditions:

- Hydrolysis : Concentrated HBr or HI cleaves ethoxy groups to hydroxyl derivatives .

- Demethylation : Not directly observed for ethoxy groups but feasible under extreme conditions (e.g., BBr) .

Key Findings from Research

- Regioselectivity : The fluorine atom at position 2 reduces electrophilic substitution at adjacent positions, favoring reactivity at positions 5 and 6 .

- Stability : The ethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), aiding in synthetic applications .

- Biological Relevance : Derivatives exhibit potential in kinase inhibition and as intermediates in radiopharmaceuticals .

Challenges and Limitations

科学研究应用

Medicinal Chemistry

3,4-Diethoxy-2-fluoroaniline has been utilized as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising activity against different biological targets:

- Anticancer Activity : Studies indicate that fluorinated anilines can enhance the potency of anticancer agents by improving their metabolic stability and bioavailability. For instance, derivatives of this compound have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Properties : Research has demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for these compounds suggest significant anti-inflammatory potential .

Material Science

The compound's unique chemical structure allows it to be used in creating advanced materials:

- Organic Electronics : this compound has been investigated for its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-donating properties contribute to improved charge transport in organic semiconductor devices .

- Polymer Chemistry : The compound can serve as a monomer or co-monomer in polymer synthesis, leading to materials with tailored properties for specific applications such as coatings and adhesives.

Biological Studies

The biological activity of this compound and its derivatives has been a subject of extensive research:

- Antimicrobial Activity : Some studies have reported that fluorinated anilines exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. This is attributed to the increased lipophilicity and membrane permeability conferred by the fluorine atom .

- Mechanistic Studies : The compound is also used in mechanistic studies to understand the interactions between small molecules and biological targets, including enzyme inhibition and receptor binding .

Case Study 1: Anticancer Drug Development

A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that specific modifications to the ethoxy groups significantly enhanced cytotoxicity compared to the parent compound. The most active derivative exhibited an IC50 value lower than that of standard chemotherapeutics .

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of aniline derivatives were screened for COX inhibition. Compounds derived from this compound demonstrated effective inhibition of both COX-1 and COX-2 enzymes with IC50 values comparable to established anti-inflammatory drugs like diclofenac . This suggests potential therapeutic applications in treating inflammatory diseases.

作用机制

The mechanism of action of 3,4-Diethoxy-2-fluoroaniline involves its interaction with specific molecular targets. The ethoxy and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in biochemical studies .

相似化合物的比较

Similar Compounds

3,4-Diethoxyaniline: Lacks the fluoro group, which can affect its chemical properties and reactivity.

2-Fluoroaniline: Lacks the ethoxy groups, resulting in different reactivity and applications.

3,4-Dimethoxy-2-fluoroaniline: Similar structure but with methoxy groups instead of ethoxy, leading to variations in chemical behavior.

Uniqueness

3,4-Diethoxy-2-fluoroaniline is unique due to the presence of both ethoxy and fluoro groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and research applications .

生物活性

3,4-Diethoxy-2-fluoroaniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amine characterized by the presence of two ethoxy groups and a fluorine atom on the aniline ring. Its chemical structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 215.23 g/mol

- SMILES Notation : CCOC(C1=CC=C(C=C1)N(CCO)CCO)F

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.

- Receptor Modulation : By binding to certain receptors, it may modulate signaling pathways that are crucial for cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. A study highlighted its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

Fluorinated compounds often show enhanced anticancer properties due to their ability to interfere with cellular processes. Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of fluorinated anilines demonstrated that this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound could be a promising candidate for further development as an antimicrobial agent .

Study 2: Anticancer Potential

In a separate investigation into the anticancer properties of fluorinated compounds, this compound was tested against several cancer cell lines. The results showed:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

These findings suggest that the compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells .

属性

IUPAC Name |

3,4-diethoxy-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-3-13-8-6-5-7(12)9(11)10(8)14-4-2/h5-6H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCYUUBWAKJWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)N)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541283 | |

| Record name | 3,4-Diethoxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95825-88-0 | |

| Record name | 3,4-Diethoxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。